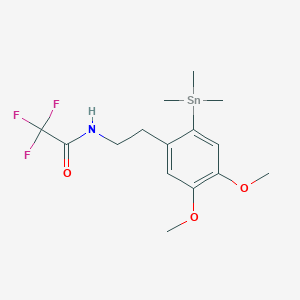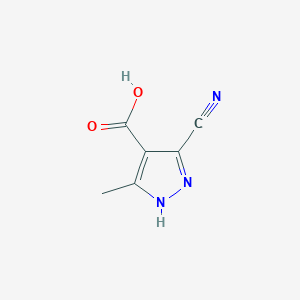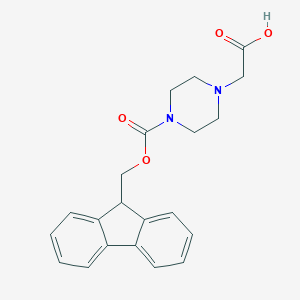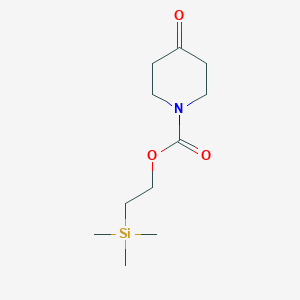
2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate typically involves the reaction of 4-oxopiperidine-1-carboxylate with 2-(Trimethylsilyl)ethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis, sourcing, and procurement. Companies like ChemScene and Benchchem offer bulk manufacturing and custom synthesis services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins involved in these pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate include:
- Ethyl 4-oxo-1-piperidinecarboxylate
- This compound derivatives
Uniqueness
This compound is unique due to its specific structure, which includes a trimethylsilyl group and a piperidine ring. This unique structure makes it a valuable building block for advanced research and synthesis projects, offering versatility and functionality that may not be present in similar compounds .
Propriétés
IUPAC Name |
2-trimethylsilylethyl 4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3Si/c1-16(2,3)9-8-15-11(14)12-6-4-10(13)5-7-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGQKCVOJGFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624068 | |
| Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181701-30-4 | |
| Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)
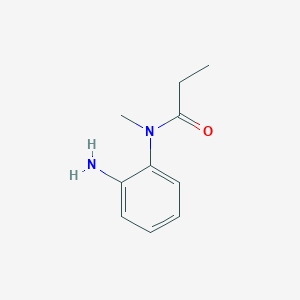
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)

![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
